molecular formula C7H15NO B13975798 (1-Isopropylazetidin-3-yl)methanol

(1-Isopropylazetidin-3-yl)methanol

Cat. No.: B13975798
M. Wt: 129.20 g/mol
InChI Key: YRZBGXUHHQPDHT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropylazetidin-3-yl)methanol typically involves the reaction of azetidine with isopropyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and isopropyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1-Isopropylazetidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

(1-Isopropylazetidin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Isopropylazetidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the isopropyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of (1-Isopropylazetidin-3-yl)methanol, which lacks the isopropyl and hydroxyl groups.

    (1-Methylazetidin-3-yl)methanol: A similar compound with a methyl group instead of an isopropyl group.

    (1-Ethylazetidin-3-yl)methanol: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the azetidine ring and the hydroxyl group also provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1-propan-2-ylazetidin-3-yl)methanol

InChI

InChI=1S/C7H15NO/c1-6(2)8-3-7(4-8)5-9/h6-7,9H,3-5H2,1-2H3

InChI Key

YRZBGXUHHQPDHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C1)CO

Origin of Product

United States

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